2-(Benzyloxy)-1-naphthaldehyde physicochemical properties
2-(Benzyloxy)-1-naphthaldehyde physicochemical properties
An In-depth Technical Guide to 2-(Benzyloxy)-1-naphthaldehyde: Physicochemical Properties, Synthesis, and Applications
Introduction
2-(Benzyloxy)-1-naphthaldehyde is a versatile aromatic aldehyde that serves as a critical intermediate in organic synthesis. Its structure, featuring a naphthaldehyde core protected by a benzyl group, offers a unique combination of steric and electronic properties, making it a valuable precursor for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, and key applications, with a focus on its utility for researchers in medicinal chemistry and materials science. The compound's aldehyde functionality provides a reactive handle for various transformations, including Wittig reactions, aldol condensations, and the formation of Schiff bases, leading to diverse and biologically active molecules.[1]
Physicochemical and Structural Properties
The fundamental physical and chemical characteristics of 2-(Benzyloxy)-1-naphthaldehyde are crucial for its handling, reaction setup, and analytical characterization. These properties have been determined through various analytical techniques.
Core Properties
A summary of the essential physicochemical data for 2-(Benzyloxy)-1-naphthaldehyde is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₄O₂ | [2][3] |
| Molecular Weight | 262.30 g/mol | [3] |
| CAS Number | 52805-48-8 | [3] |
| Appearance | Light yellow powder / solid | [2] |
| SMILES | O(Cc1ccccc1)c2c(C=O)c3ccccc3cc2 | |
| InChI Key | VEMDBXGFPCYWJJ-UHFFFAOYSA-N |
Spectroscopic and Crystallographic Data
Spectroscopic analysis is fundamental to confirming the structure and purity of 2-(Benzyloxy)-1-naphthaldehyde.
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¹H NMR Spectroscopy : While a specific, publicly available experimental spectrum for this exact compound is not readily found, the expected proton NMR signals can be predicted based on its structure and related compounds.[4] The spectrum would characteristically show signals for the aldehydic proton (CHO) as a singlet in the δ 9.5-10.5 ppm region.[5] Aromatic protons on the naphthalene and benzyl rings would appear as a complex multiplet in the δ 7.0-8.5 ppm range. The benzylic methylene protons (-O-CH₂-Ph) would typically be observed as a singlet around δ 5.0-5.5 ppm.[4][6]
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ , characteristic of the C=O stretch of an aromatic aldehyde.[7][8] Bands corresponding to aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-O ether linkage would show a stretching band typically in the 1200-1300 cm⁻¹ range.[8][9] Aromatic C-H stretches are found above 3000 cm⁻¹ .[7]
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Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 262. The fragmentation pattern would likely involve the loss of a hydrogen atom to give an [M-1]⁺ peak, the loss of the formyl group (CHO) resulting in a fragment at m/z 233, and cleavage of the benzylic ether bond, leading to a prominent tropylium ion peak ([C₇H₇]⁺) at m/z 91.[10][11]
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Crystal Structure : Single-crystal X-ray diffraction has provided detailed structural insights. The compound crystallizes in the monoclinic system.[2] The dihedral angle between the phenyl and naphthyl ring systems is 21.8 (3)°.[2] The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds.[2]
| Crystal Data Parameter | Value |
| Crystal System | Monoclinic |
| Molecular Formula | C₁₈H₁₄O₂ |
| Formula Weight (Mᵣ) | 262.29 |
| a | 10.427 (7) Å |
| b | 8.128 (6) Å |
| c | 15.787 (11) Å |
| β | 94.746 (11)° |
| Volume (V) | 1333.3 (16) ų |
| Z | 4 |
| Data sourced from Acta Crystallographica Section E.[2] |
Synthesis of 2-(Benzyloxy)-1-naphthaldehyde
The most common and efficient synthesis of 2-(Benzyloxy)-1-naphthaldehyde is achieved through a Williamson ether synthesis, involving the O-alkylation of 2-hydroxy-1-naphthaldehyde with benzyl bromide.[2][12]
Rationale for Experimental Design
The selection of reagents and conditions is critical for maximizing yield and minimizing side products.
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Starting Material : 2-Hydroxy-1-naphthaldehyde is a commercially available and stable precursor. Its phenolic hydroxyl group is sufficiently acidic to be deprotonated by a moderate base.[13][14]
-
Base : Potassium carbonate (K₂CO₃) is a widely used base for this transformation. It is strong enough to deprotonate the phenol to its more nucleophilic phenoxide form but is not so strong as to cause undesired side reactions. Its insolubility in some organic solvents can be advantageous, as the reaction occurs on the solid-liquid interface, simplifying workup.[2]
-
Solvent : N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction. It effectively dissolves the organic reactants and facilitates the nucleophilic attack of the phenoxide on benzyl bromide.[2]
-
Temperature : Heating the reaction to 90–100°C increases the reaction rate, ensuring the transformation proceeds to completion within a reasonable timeframe.[2]
Experimental Protocol: Synthesis via Williamson Etherification
This protocol is adapted from a reported literature procedure.[2]
-
Reaction Setup : To a stirred solution of 2-hydroxy-1-naphthaldehyde (4.30 g, 25.0 mmol) in N,N-dimethylformamide (100 mL), add potassium carbonate (3.82 g, 27.6 mmol).
-
Addition of Alkylating Agent : Add benzyl bromide (3.0 mL, 25.0 mmol) to the mixture.
-
Reaction Execution : Heat the reaction mixture for 4 hours at 90–100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After cooling to room temperature, filter the solution through celite to remove inorganic salts. Remove the solvent in vacuo.
-
Extraction : Dissolve the residue in diethyl ether (160 mL). Wash the organic layer with 1 M NaOH (110 mL) to remove any unreacted starting material, followed by brine (2 x 110 mL).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford the title compound as a light yellow powder. The reported yield for this procedure is 91% (6.0 g).[2]
Caption: Synthetic workflow for 2-(Benzyloxy)-1-naphthaldehyde.
Chemical Reactivity and Synthetic Applications
The aldehyde group of 2-(Benzyloxy)-1-naphthaldehyde is a focal point for its chemical reactivity, allowing for its elaboration into a variety of more complex structures.
Schiff Base Formation
The compound readily undergoes condensation with primary amines to form Schiff bases (imines). A notable example is its reaction with hydroxylamine hydrochloride to form the corresponding oxime, a key intermediate in various synthetic pathways.[15]
Experimental Protocol: Synthesis of 2-Benzyloxy-1-naphthaldoxime
This protocol is adapted from a reported synthesis.[15]
-
Reaction Setup : In a suitable flask, suspend 2-(Benzyloxy)-1-naphthaldehyde (120 g, 0.46 mol), sodium acetate (75 g, 0.92 mol), and hydroxylamine hydrochloride (48 g, 0.69 mol) in a mixture of methanol (460 mL) and water (150 mL).
-
Reaction Execution : Reflux the mixture with heating for 2 hours.
-
Product Isolation : After the reaction, pour the mixture into 1.5 liters of water.
-
Purification : Collect the precipitated crystals by filtration to obtain 2-benzyloxy-1-naphthaldoxime.
Caption: Reaction workflow for the synthesis of an oxime derivative.
Applications in Research and Drug Development
2-(Benzyloxy)-1-naphthaldehyde is not just a synthetic curiosity; it is an important building block in the development of new therapeutic agents and functional materials.
-
Anticancer and Neuroprotective Agents : Derivatives of related benzyloxybenzaldehydes are being investigated as potent inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is overexpressed in certain cancer stem cells.[1] This suggests that naphthaldehyde analogs could also exhibit interesting biological activity.
-
Inhibitor of Amyloid Beta Production : The compound has been identified as an inhibitor of methyltransferase, which may have implications for Alzheimer's disease research by potentially inhibiting the production of amyloid-beta peptides.
-
Precursor to Complex Heterocycles : It has been utilized in the intramolecular trapping of benzynes to synthesize novel xanthenes, demonstrating its utility in constructing complex polycyclic systems.[2]
-
Antimicrobial Research : It has demonstrated inhibitory effects on the growth of P. aeruginosa, indicating potential for development in antimicrobial research.
Conclusion
2-(Benzyloxy)-1-naphthaldehyde is a compound of significant interest due to its versatile chemical reactivity and its role as a precursor to molecules with valuable biological and material properties. A thorough understanding of its physicochemical characteristics, coupled with robust and reproducible synthetic protocols, is essential for its effective utilization in research and development. This guide provides a foundational, technically-grounded resource for scientists aiming to explore the full potential of this important synthetic intermediate.
References
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Fun, H.-K., et al. (2009). 2-Benzyloxy-1-naphthaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1053. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-benzyloxy-1-naphthaldoxime. Retrieved from [Link]
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Aljohani, G., et al. (2019). Crystal structure of 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde, C14H10O2. Zeitschrift für Kristallographie - New Crystal Structures, 234(5). Retrieved from [Link]
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Al-Amiery, A. A., et al. (2021). Synthesis, characterization, crystal structure, antioxidant, and cytotoxicity studies of Ni(II) complexes derived from 2-(benzyloxy)benzoylhydrazone and different aldehydes. Journal of Molecular Structure, 1244, 130953. Retrieved from [Link]
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Hussain, A., et al. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. RSC Advances, 14(10), 6985-6999. Retrieved from [Link]
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MDPI. (2002). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Retrieved from [Link]
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Human Metabolome Database. (2021). Showing metabocard for 2-Hydroxy-1-naphthaldehyde (HMDB0245141). Retrieved from [Link]
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